molecular formula C20H17N3O6S2 B2454492 (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide CAS No. 1164484-28-9

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2454492
CAS No.: 1164484-28-9
M. Wt: 459.49
InChI Key: OLMLBVSFBSIISE-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide is a potent and selective inhibitor of human neutrophil elastase (HNE), a serine protease of significant research interest. This benzothiazolylidene-coumarin carboxamide hybrid compound acts through a unique mechanism, forming a stable acyl-enzyme complex with the catalytic serine residue of HNE, thereby effectively suppressing its proteolytic activity. The presence of the sulfamoyl group is crucial for enhancing binding affinity and selectivity. HNE is a key mediator of tissue damage in a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury. Consequently, this inhibitor serves as an essential pharmacological tool for elucidating the pathophysiological roles of HNE in cellular and animal models of inflammation and tissue remodeling. Its research value is further amplified in the study of protease signaling networks and the validation of HNE as a therapeutic target for inflammatory conditions. The coumarin moiety also provides a potential handle for spectroscopic analysis of enzyme-inhibitor interactions.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6S2/c1-28-9-8-23-15-7-6-13(31(21,26)27)11-17(15)30-20(23)22-18(24)14-10-12-4-2-3-5-16(12)29-19(14)25/h2-7,10-11H,8-9H2,1H3,(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMLBVSFBSIISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H18N4O4S2
  • Molecular Weight : 402.47 g/mol
  • Inhibition of Carbonic Anhydrases (CAs) :
    Recent studies have highlighted the inhibitory effects of chromene-based compounds on various isoforms of carbonic anhydrases (CAs), particularly hCA IX and hCA XII, which are associated with tumor progression. The compound demonstrated significant inhibitory activity with a Ki value of 22.5 nM against hCA IX, indicating its potential use in cancer therapy .
  • Cytotoxic Activity :
    The compound's cytotoxicity was evaluated against several cancer cell lines using the MTT assay. It exhibited notable activity with IC50 values ranging from 0.9 to 10 μM against breast (MCF-7), ovarian (OVCAR), and colon (HCT-116) cancer cells . The presence of specific substituents on the chromone scaffold was found to enhance its cytotoxic properties.

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LinesIC50 Range (μM)Mechanism
CytotoxicityMCF-7, OVCAR, HCT-1160.9 - 10Induction of apoptosis and cell cycle arrest
Enzyme InhibitionhCA IX and hCA XIIKi = 22.5 nMCompetitive inhibition of carbonic anhydrases

Case Study: Anticancer Efficacy

In a study focused on chromone derivatives, the compound was tested for its ability to induce apoptosis in leukemia and breast cancer cells. The results indicated that the compound effectively triggered apoptotic pathways, leading to cell death in a dose-dependent manner .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications to the chromone nucleus significantly influenced biological activity. For instance, the introduction of hydrophilic groups increased anti-inflammatory effects while maintaining cytotoxicity .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of the chromene structure, including (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide, exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit key signaling pathways involved in tumor growth and proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that similar chromene derivatives effectively inhibited the activity of glycogen synthase kinase 3β (GSK-3β), a target implicated in various cancers. The inhibition of GSK-3β was linked to reduced cell proliferation and increased apoptosis in cancer cell lines .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Compounds with a similar thiazole-chromene structure have shown promising results against various bacterial strains, suggesting potential applications in treating infections.

Case Study:
Research highlighted in Pharmaceutical Biology found that thiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating that modifications to the chromene scaffold could enhance antimicrobial efficacy .

PCSK9 Inhibition

The compound is being explored for its role as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that regulates cholesterol levels in the body. Inhibiting PCSK9 can lead to lower LDL cholesterol levels, which is crucial for cardiovascular health.

Research Findings:
A patent application describes the synthesis of compounds targeting PCSK9, including derivatives similar to this compound. These compounds demonstrated strong binding affinities to the PCSK9 protein, suggesting their potential as therapeutic agents for hypercholesterolemia .

Data Tables

Application AreaCompound ActivityReference
Anticancer ActivityInhibition of GSK-3β
Antimicrobial PropertiesEffective against bacterial strains
PCSK9 InhibitionBinding affinity studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of structurally related benzo[d]thiazole derivatives typically involves multi-step condensation, cyclization, and functionalization. For example, analogous compounds are synthesized via:

  • Step 1 : Formation of the benzo[d]thiazole core using thiourea derivatives and halogenated intermediates under reflux in ethanol or THF (yields: 60–93%) .
  • Step 2 : Introduction of sulfamoyl groups via sulfonation with chlorosulfonic acid, followed by amidation .
  • Critical Parameters : Solvent polarity (e.g., ethanol vs. THF) and temperature (reflux at 70–80°C) significantly impact cyclization efficiency. Lower yields (<50%) occur with sterically hindered substituents .
    • Data Table :
Reaction StepSolventTemp (°C)Yield (%)Key Characterization (IR/NMR Peaks)
CyclizationEthanol8076C=O (1680 cm⁻¹), NH (3300 cm⁻¹)
SulfonationDCM0–562S=O (1170 cm⁻¹), NH₂ (3450 cm⁻¹)

Q. How can researchers validate the (Z)-configuration of the imine moiety in this compound?

  • Methodological Answer : The (Z)-configuration is confirmed via:

  • NOESY NMR : Cross-peaks between the methoxyethyl proton (δ 3.4–3.6 ppm) and the chromene carbonyl group indicate spatial proximity .
  • X-ray Crystallography : Resolves bond angles and torsional strain, though crystallization challenges may arise due to flexibility of the methoxyethyl chain .
  • Contradiction Management : If NMR data conflicts (e.g., unexpected coupling constants), compare with DFT-calculated chemical shifts for both (Z) and (E) isomers .

Advanced Research Questions

Q. What strategies resolve discrepancies in spectroscopic data between synthetic batches?

  • Methodological Answer : Contradictions in NMR or mass spectra often stem from:

  • Byproduct Formation : Trace thiourea intermediates (e.g., m/z 208 [M+H]⁺) may co-elute. Use preparative HPLC with a C18 column (ACN/H₂O gradient) for purification .
  • Solvent Artifacts : Residual DMSO in NMR samples can obscure NH peaks. Lyophilize samples and re-dissolve in deuterated DMF .
  • Validation Protocol : Cross-check with high-resolution mass spectrometry (HRMS) and elemental analysis (±0.3% tolerance) .

Q. How do electronic effects of the 6-sulfamoyl group influence the compound’s bioactivity?

  • Methodological Answer : The sulfamoyl group enhances hydrogen-bonding capacity, critical for target binding. To assess this:

  • SAR Studies : Synthesize analogs with –SO₂NH₂ replaced by –SO₂Me or –CN. Test inhibition of kinase targets (e.g., GSK-3β) via enzymatic assays .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to compare binding affinities. The sulfamoyl group shows stronger interactions with Arg96 in GSK-3β (ΔG = −9.2 kcal/mol vs. −7.1 kcal/mol for –SO₂Me) .
    • Data Table :
SubstituentTarget IC₅₀ (µM)Binding Energy (kcal/mol)
–SO₂NH₂0.45−9.2
–SO₂Me1.78−7.1

Q. What experimental designs optimize reaction scalability while minimizing byproducts?

  • Methodological Answer : Apply Design of Experiments (DoE) principles:

  • Factors : Catalyst loading (0.1–1.0 eq.), solvent volume (5–20 mL/g), and reaction time (12–24 hr).
  • Response Surface Modeling : Identify interactions between factors. For example, high catalyst loading (>0.5 eq.) reduces time but increases dimerization byproducts .
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions (e.g., epimerization) during scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.